molecular formula C7H6BrNO2 B188816 2-Bromo-4-nitrotoluene CAS No. 7745-93-9

2-Bromo-4-nitrotoluene

Cat. No. B188816
CAS RN: 7745-93-9
M. Wt: 216.03 g/mol
InChI Key: XFZFJQHXWJIBQV-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrotoluene is a nitrotoluene derivative with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .


Synthesis Analysis

2-Bromo-4-nitrotoluene can be synthesized by the regioselective bromination of o-nitrotoluene . Another method involves the bromination of p-nitrotoluene in the presence of iron powder . A detailed synthesis process can be found in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitrotoluene consists of a benzene ring substituted with a bromine atom, a nitro group, and a methyl group . The IUPAC name for this compound is 2-bromo-1-methyl-4-nitrobenzene .


Physical And Chemical Properties Analysis

2-Bromo-4-nitrotoluene has a molecular weight of 216.03 g/mol . It has a XLogP3 value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

2-Bromo-4-nitrotoluene is a derivative of nitrotoluene and is used as a starting material in various syntheses . Here are some applications:

5. Chromatographic Separation

  • Method : 2-Bromo-4-nitrotoluene can be separated using High Performance Liquid Chromatography (HPLC) on a Newcrom R1 HPLC column .

6. Synthesis of α-Bromonitrostyrenes

  • Method : The presence of the bromo and nitro groups in the structure of α-bromonitrostyrene makes them highly reactive and versatile reagents in organic syntheses . α-Bromonitrostyrenes act as an effective dielectrophile in the reaction with various nucleophiles .
  • Results : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .

7. Spectroscopic Analysis

  • Method : 2-Bromo-4-nitrotoluene can be analyzed using various spectroscopic methods, including NMR, FTIR, Raman, UV-Vis, and MS (GC) .
  • Results : The spectroscopic data obtained can provide valuable information about the structure and properties of 2-Bromo-4-nitrotoluene .

Safety And Hazards

While specific safety and hazard information for 2-Bromo-4-nitrotoluene is not available, chemicals of this nature are generally considered hazardous. They may have acute oral and dermal toxicity, and may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also have specific target organ toxicity .

properties

IUPAC Name

2-bromo-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFJQHXWJIBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228163
Record name 2-Bromo-4-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitrotoluene

CAS RN

7745-93-9
Record name 2-Bromo-1-methyl-4-nitrobenzene
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Record name 2-Bromo-4-nitrotoluene
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Record name 2-Bromo-4-nitrotoluene
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Record name 2-Bromo-4-nitrotoluene
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Record name 2-bromo-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
HJ Lucas, NF Scudder - Journal of the American Chemical …, 1928 - ACS Publications
… of 2-bromo-4-nitrotoluene (76% yield). Although the yield is lower than that obtained by … The amount of 2-bromo-4-nitrotoluene, 150 g. (0.66mole), was so chosen that there would be …
Number of citations: 22 pubs.acs.org
MC Geerling, JP Wibaut - Recueil des Travaux Chimiques des …, 1934 - Wiley Online Library
… 50 g of amino-compound gave 35 g of 2-bromo-4-nitrotoluene (50 % of the theoretical amount) of fp 75.8" (unchanged by vacuum distillation and recrystallisation) and bp 1 50-I 51 O/20 …
Number of citations: 7 onlinelibrary.wiley.com
JB Cohen, PK Dutt - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… From 2-bromo-4-nitrotoluene, by bromination in presence of iron (Scheufelen, An.naZen, 1903, 231, 178). By this method a portion only of the bromonitrotoluene is converted into the 2 : …
Number of citations: 11 pubs.rsc.org
A Higginbottom, P Hill, WF Short - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… For this purpose p-nitrotoluene was converted successively into 2-bromo-4-nitrotoluene, 2-bromo-p-toluidine and 2-bromo-~-cresol. This phenol was isolated in an unstable form, mp 16"…
Number of citations: 5 pubs.rsc.org
S Coffey - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… from 17.1 to 37% of 2-bromo-4-nitrotoluene, on being cooled … small quantity of pure 2- bromo-4-nitrotoluene raised the melting … product, namely, 2-bromo-4-nitrotoluene, and 69.5% of 3-…
Number of citations: 6 pubs.rsc.org
V Sobolev, S Ivlev, V Shagalov, R Ostvald… - Key Engineering …, 2016 - Trans Tech Publ
… All obtained results are in good agreement with literature data for 2-bromo-4-nitrotoluene [13]. Thus we can conclude that 2-bromo-4-nitrotoluene is formed during the process of p-…
Number of citations: 1 www.scientific.net
AK Manglik, RB Moodie, K Schofield… - Journal of the …, 1980 - pubs.rsc.org
The kinetics and products of nitration in aqueous sulphuric acid of the title compounds have been studied. 4-Isopropyl-phenol and -anisole are nitrated at or near the encounter rate. In …
Number of citations: 7 pubs.rsc.org
RF Marschner, DR Carmody - Journal of the American Chemical …, 1951 - ACS Publications
… The reduction of 2-bromo-4-nitrotoluene, 7 8 mp 76.4-76.8, with tin and hydrochloric acid gave 2-bromo-4-aminotoluene, 8 mp 23 (after dis-tillation at 130-132 at20 mm.), in 70% yield. …
Number of citations: 6 pubs.acs.org
GR Rao, M Qayyum, BV Reddy - 2002 - kb.osu.edu
… of p-, m- and o- methyl benzaldehydes; 3,5,-dichloro-p-anisamide, 3,5,-dibromo-p-anisamide and 3,5-dibromo-4-hydroxy benzamide; 4-chloro-3-nitrotoluene, 2-bromo-4-nitrotoluene …
Number of citations: 2 kb.osu.edu
JF Bunnett, MM Rauhut - Organic Syntheses, 2003 - Wiley Online Library
… intermediate: 2‐bromo‐4‐nitrotoluene …
Number of citations: 0 onlinelibrary.wiley.com

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